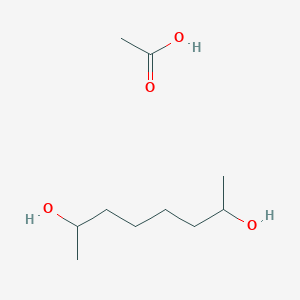
L-Threonyl-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonyl-D-serine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .
Applications De Recherche Scientifique
L-Threonyl-D-serine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Mécanisme D'action
L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonine: An essential amino acid involved in protein synthesis and metabolic pathways.
D-Serine: A neuromodulator that acts on NMDA receptors, playing a role in brain function and neuroprotection.
Uniqueness
L-Threonyl-D-serine is unique due to its combination of L-threonine and D-serine, which imparts distinct biochemical properties. The presence of both L- and D-forms of amino acids in a single dipeptide allows it to interact with a broader range of enzymes and receptors, making it a versatile tool in biochemical and medical research .
Propriétés
Numéro CAS |
656221-77-1 |
|---|---|
Formule moléculaire |
C7H14N2O5 |
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1 |
Clé InChI |
GXDLGHLJTHMDII-WDCZJNDASA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




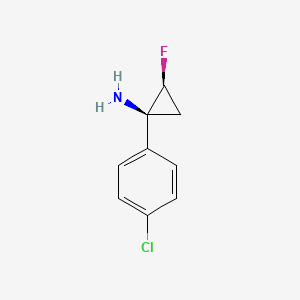
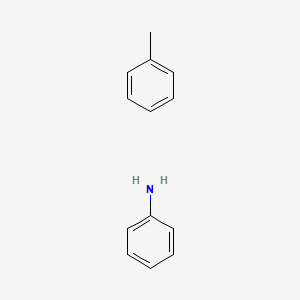
![Bis[5-(p-toluoyl)-1H-pyrrole-2-yl]methane](/img/structure/B12532001.png)
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

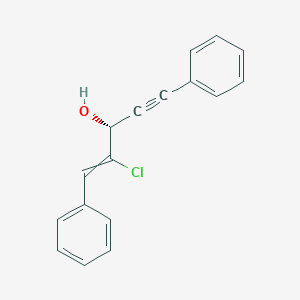
![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
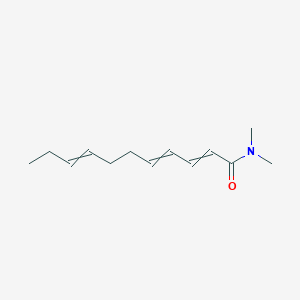
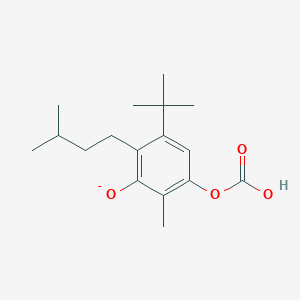
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

